

# Synergistic Anti-Tumor Effects of Talabostat Mesylate and Pembrolizumab: A Comparative Guide

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## Compound of Interest

Compound Name: *Talabostat mesylate*

Cat. No.: *B1681215*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic effects of **Talabostat mesylate** and pembrolizumab in the context of cancer therapy. By objectively comparing their combined performance with existing alternatives and presenting supporting experimental data, this document serves as a valuable resource for researchers and professionals in the field of drug development.

## Executive Summary

The combination of **Talabostat mesylate**, a dipeptidyl peptidase (DPP) inhibitor, and pembrolizumab, a programmed death receptor-1 (PD-1) inhibitor, has shown promise in oncology. Preclinical models suggest a synergistic anti-tumor effect by modulating the tumor microenvironment and enhancing anti-tumor immunity. A Phase 2 clinical trial (NCT04171219) has evaluated this combination in patients with advanced solid tumors, demonstrating a manageable safety profile and signs of clinical activity. This guide will delve into the mechanistic rationale, preclinical evidence, clinical data, and experimental protocols associated with this combination therapy.

## Mechanism of Action: A Two-Pronged Attack on Cancer

The synergistic effect of **Talabostat mesylate** and pembrolizumab stems from their distinct yet complementary mechanisms of action that target different aspects of the cancer-immunity cycle.

#### **Talabostat Mesylate:** Remodeling the Tumor Microenvironment

**Talabostat mesylate** is an inhibitor of dipeptidyl peptidases (DPPs), including DPP4, DPP8, DPP9, and Fibroblast Activation Protein (FAP).<sup>[1][2]</sup> Its anti-tumor activity is primarily attributed to:

- **Immune Stimulation:** By inhibiting DPP8 and DPP9, Talabostat induces the production of proinflammatory cytokines and chemokines.<sup>[1][2]</sup> This leads to the recruitment and activation of various immune cells, including T-cells and natural killer (NK) cells, into the tumor microenvironment, effectively turning "cold" tumors "hot".<sup>[1][3]</sup>
- **Stromal Disruption:** Inhibition of FAP, which is often overexpressed on cancer-associated fibroblasts (CAFs), disrupts the tumor stroma.<sup>[1][2]</sup> This can alleviate the physical barrier that prevents immune cell infiltration and may also modulate the immunosuppressive signals produced by CAFs.

#### **Pembrolizumab:** Unleashing the Immune System

Pembrolizumab is a humanized monoclonal antibody that targets the PD-1 receptor on T-cells. Its mechanism is well-established:

- **Restoration of T-cell Activity:** Tumor cells often express PD-L1 and PD-L2, ligands that bind to the PD-1 receptor on T-cells, leading to T-cell exhaustion and immune evasion. Pembrolizumab blocks this interaction, thereby restoring the cytotoxic function of T-cells and enabling them to recognize and attack cancer cells.

#### **Synergistic Interaction:**

The combination of Talabostat and pembrolizumab creates a powerful synergy. Talabostat remodels the tumor microenvironment, making it more susceptible to an immune attack by increasing immune cell infiltration. Pembrolizumab then ensures that these infiltrating T-cells are fully active and capable of eliminating tumor cells.

## Preclinical Evidence of Synergy

Preclinical studies have provided the foundational evidence for the synergistic anti-tumor activity of **Talabostat mesylate** (also referred to as BXCL701) and anti-PD-1 therapy.

In preclinical xenograft models, the combination of BXCL701 and an anti-PD-1 monoclonal antibody resulted in a significant reduction in tumor growth.[1][2] This anti-tumor effect was accompanied by a notable increase in the infiltration of CD4+ and CD8+ T-cells, as well as NK cells, within the tumor.[1][2] Furthermore, in a Lewis Lung Carcinoma model, Talabostat was shown to augment the effectiveness of anti-PD-1 therapy by improving T-cell infiltration and reversing the immunosuppressive tumor microenvironment. These findings suggest that Talabostat can convert immunologically "cold" tumors into "hot" tumors that are more responsive to checkpoint inhibition.

## Clinical Evaluation: Phase 2 Basket Study (NCT04171219)

A Phase 2 open-label basket trial was conducted to assess the anti-tumor activity and safety of combining **Talabostat mesylate** with pembrolizumab in patients with advanced solid cancers.  
[4]

## Patient Population and Treatment Protocol

The study enrolled 31 patients with various advanced solid tumors.[4] The treatment regimen consisted of:

- **Talabostat mesylate**: Administered orally twice daily (BID) on days 1-14 of a 21-day cycle.
- Pembrolizumab: Administered intravenously over 30 minutes on day 1 of each 21-day cycle.

Cycles were repeated every 21 days until disease progression or unacceptable toxicity.

## Efficacy Results

The combination therapy demonstrated limited but notable anti-tumor activity in this heavily pre-treated patient population.

Efficacy Endpoint	Result
Disease Control Rate	47% <a href="#">[4]</a>
Best Overall Response	Stable disease in 9 of 19 evaluable patients; one unconfirmed partial response in a patient with endometrial cancer. <a href="#">[4]</a>
Median Progression-Free Survival	2.7 months <a href="#">[4]</a>
Median Overall Survival	20.5 months <a href="#">[4]</a>

## Safety and Tolerability

The combination of Talabostat and pembrolizumab was found to be safe with predictable adverse events.[\[4\]](#)

Adverse Event	Incidence
Hypotension	22.6% <a href="#">[4]</a>
Fatigue	9.7% <a href="#">[4]</a>
Diarrhea	6.5% <a href="#">[4]</a>
Rash	6.5% <a href="#">[4]</a>
Thrombocytopenia	6.5% <a href="#">[4]</a>
Vomiting	6.5% <a href="#">[4]</a>
Syncope	6.5% <a href="#">[4]</a>

One patient experienced grade 4 hypotension, which was considered a dose-limiting toxicity.[\[4\]](#)

## Experimental Protocols

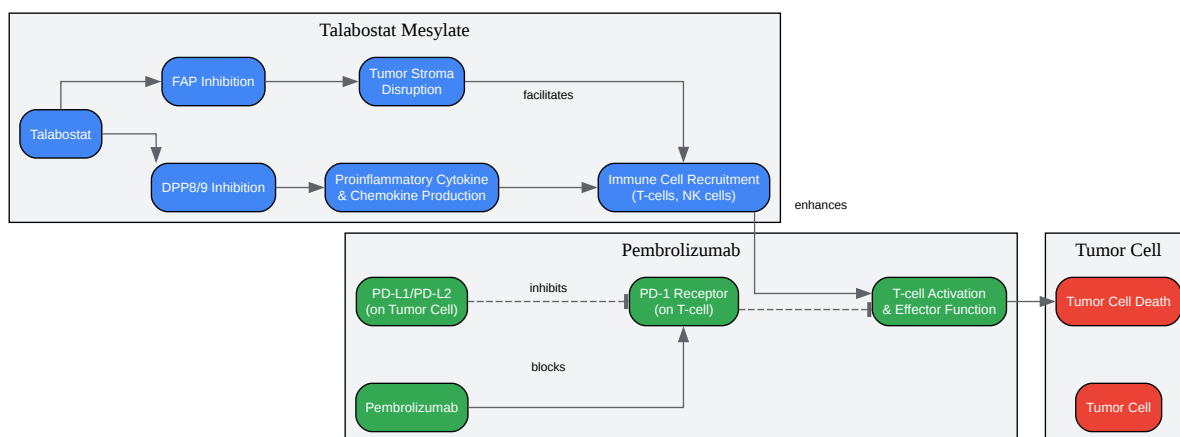
### Phase 2 Clinical Trial (NCT04171219) Protocol

- Study Design: Open-label, single-arm, basket trial.

- Inclusion Criteria: Patients with advanced solid tumors who had progressed on standard therapies.
- Treatment:
  - **Talabostat mesylate**: Oral administration, twice daily, days 1-14.
  - Pembrolizumab: Intravenous infusion, day 1.
- Cycle Length: 21 days.
- Primary Objective: To assess the anti-tumor activity (response rate).
- Secondary Objectives: To evaluate safety, progression-free survival, and overall survival.
- Response Assessment: Tumor responses were evaluated using Response Evaluation Criteria in Solid Tumors (RECIST) v1.1 and immune RECIST (iRECIST).

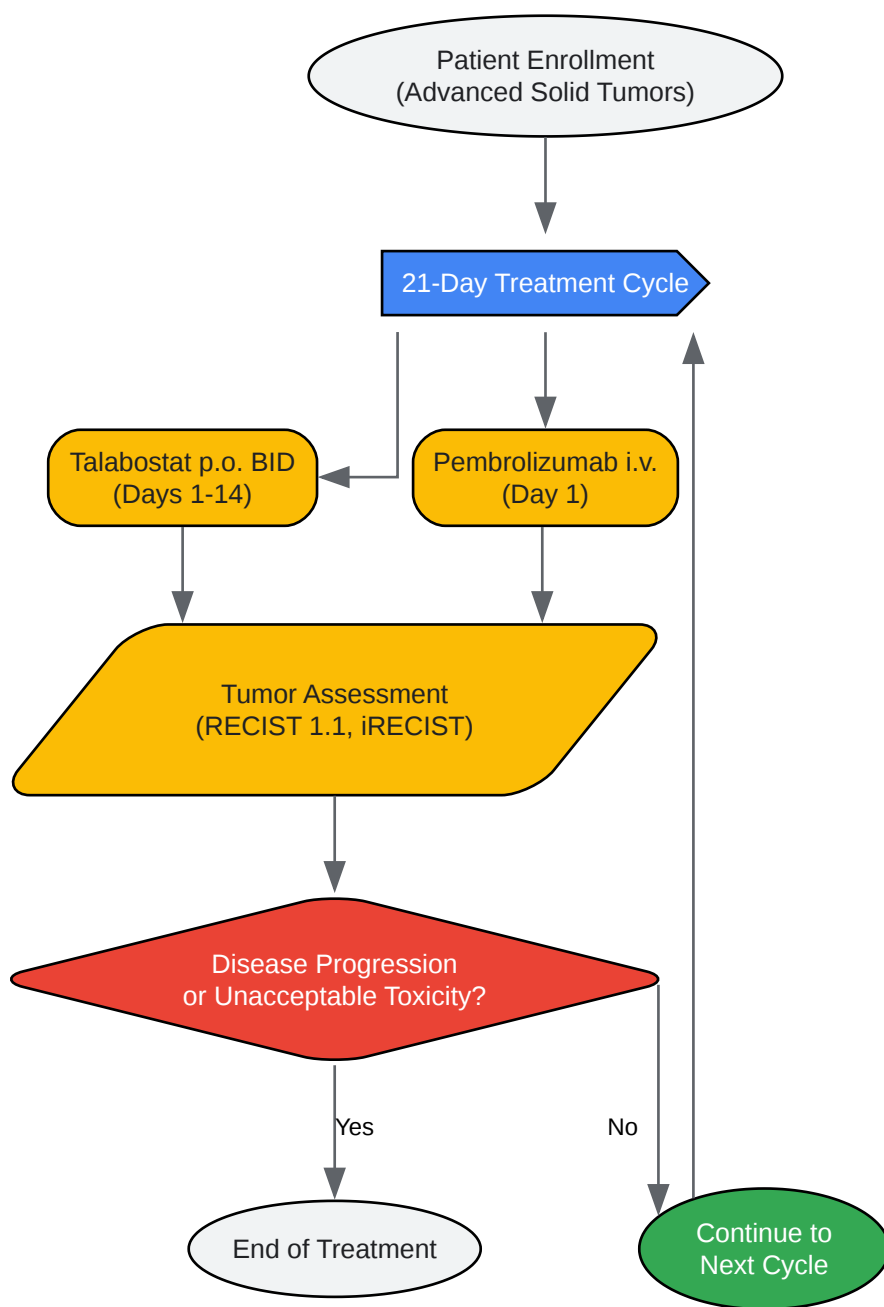
## Visualizing the Synergy: Signaling Pathways and Experimental Workflow

To better understand the complex interactions, the following diagrams illustrate the signaling pathways and the clinical trial workflow.



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Caption: Synergistic mechanism of Talabostat and Pembrolizumab.



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Caption: Phase 2 Clinical Trial Workflow (NCT04171219).

## Conclusion

The combination of **Talabostat mesylate** and pembrolizumab represents a rational and promising strategy in cancer immunotherapy. By targeting both the tumor microenvironment and the critical immune checkpoint of PD-1, this combination has the potential to overcome

resistance to single-agent immunotherapy. While the initial clinical data shows a manageable safety profile and modest efficacy in a broad population of patients with advanced solid tumors, further investigation is warranted to identify specific tumor types and patient populations that may derive the most significant benefit from this synergistic combination. The preclinical evidence strongly supports the underlying mechanism, paving the way for future studies to optimize this therapeutic approach.

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